molecular formula C6H13NO B15314775 1-Amino-3-cyclopropylpropan-2-ol CAS No. 885032-34-8

1-Amino-3-cyclopropylpropan-2-ol

Cat. No.: B15314775
CAS No.: 885032-34-8
M. Wt: 115.17 g/mol
InChI Key: WDIBTYAMLORTRA-UHFFFAOYSA-N
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Description

1-Amino-3-cyclopropylpropan-2-ol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with amines . This method typically requires the use of chiral, non-racemic bromocyclopropanes and proceeds via a diastereoselective, formal nucleophilic substitution reaction. The reaction conditions often involve the use of metal catalysts or organocatalysts to achieve high stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents. Additionally, purification techniques like crystallization and distillation are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-cyclopropylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopropyl ketones, while reduction of the amino group may produce cyclopropylamines.

Scientific Research Applications

1-Amino-3-cyclopropylpropan-2-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclopropylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group adds rigidity to the molecule, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

1-Amino-3-cyclopropylpropan-2-ol can be compared with other similar compounds such as:

    1-Amino-2-cyclopropylpropan-2-ol: This compound has a similar structure but differs in the position of the amino group.

    Cyclopropylamine: Lacks the hydroxyl group, making it less versatile in certain reactions.

    Cyclopropanol: Lacks the amino group, limiting its applications in biological studies.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-amino-3-cyclopropylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-6(8)3-5-1-2-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIBTYAMLORTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295394
Record name α-(Aminomethyl)cyclopropaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885032-34-8
Record name α-(Aminomethyl)cyclopropaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885032-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)cyclopropaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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